molecular formula C9H8N2O2 B1503363 7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid CAS No. 1190312-60-7

7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid

Cat. No.: B1503363
CAS No.: 1190312-60-7
M. Wt: 176.17 g/mol
InChI Key: XAIZTQWBIGLYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid is a heterocyclic aromatic organic compound belonging to the pyrrolopyridine family This compound features a fused pyrrole and pyridine ring system, with a methyl group at the 7-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrrole and pyridine precursors. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the fused ring system.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides or esters.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitutions may involve alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Amides, esters, and carboxylic acids.

  • Reduction: Amines and alcohols.

  • Substitution: Halogenated derivatives, nitro compounds, and alkylated products.

Scientific Research Applications

7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: It is investigated for its therapeutic potential in treating diseases, including cancer and inflammatory disorders.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid is structurally similar to other pyrrolopyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine. These compounds share the fused pyrrole and pyridine ring system but differ in the position and nature of substituents. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Comparison with Similar Compounds

  • 1H-pyrrolo[2,3-b]pyridine

  • 1H-pyrrolo[3,2-c]pyridine

  • 1H-pyrrolo[2,3-c]pyridine

  • 1H-pyrrolo[3,2-a]pyridine

Properties

IUPAC Name

7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-10-8-6(9(12)13)4-11-7(5)8/h2-4,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIZTQWBIGLYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696680
Record name 7-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190312-60-7
Record name 7-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid
Reactant of Route 2
7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid
Reactant of Route 4
7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.